Methods and Technical Details
The synthesis of AMARA peptide typically involves solid-phase peptide synthesis, where the peptide is built on a solid support resin. The process begins by attaching the first amino acid to the resin, followed by sequential addition of protected amino acids. Commonly used protecting groups include 9-fluorenylmethoxycarbonyl for amine groups. The coupling reactions are facilitated by activating agents such as diisopropylcarbodiimide or similar reagents to ensure efficient formation of peptide bonds .
After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid, which also serves to remove protecting groups. The crude product is then purified through high-performance liquid chromatography, utilizing a gradient of trifluoroacetic acid in water and acetonitrile to achieve separation based on hydrophobicity .
Structure and Data
The molecular structure of AMARA peptide can be represented by its amino acid sequence, which includes specific residues that contribute to its function as a substrate for kinases. The precise sequence and molecular formula are critical for understanding its biochemical interactions. The molecular mass and structural data can be determined using techniques like mass spectrometry, which provides information on the molecular ion and fragmentation patterns, confirming the identity and purity of the synthesized peptide .
Reactions and Technical Details
AMARA peptide undergoes phosphorylation reactions when exposed to AMP-activated protein kinase. This reaction involves the transfer of a phosphate group from adenosine triphosphate to the hydroxyl group of specific serine or threonine residues within the peptide sequence. The efficiency and specificity of this reaction can be influenced by factors such as substrate concentration, enzyme activity, and the presence of other regulatory proteins .
Additionally, during synthesis and purification, various chemical reactions occur, including deprotection steps where trifluoroacetic acid cleaves protective groups from amino acids, allowing for the formation of free amino groups necessary for subsequent reactions .
Physical and Chemical Properties
AMARA peptide exhibits typical properties associated with peptides, including solubility in polar solvents like water due to its hydrophilic amino acid residues. The presence of trifluoroacetic acid during synthesis contributes to its acidic nature, with a low pH environment that enhances solubility and stability during chromatographic purification .
The stability of AMARA peptide can be affected by factors such as temperature, pH, and ionic strength of the solution it is in. Analytical techniques such as infrared spectroscopy can be employed to assess structural integrity post-synthesis .
Scientific Uses
AMARA peptide is widely used in biochemical research to study kinase activity, particularly in relation to AMP-activated protein kinase signaling pathways. Its applications include:
The AMARA peptide (sequence: AMARAASAAALARRR) is a synthetic substrate extensively utilized to study kinase activity across the AMPK-related kinase (ARK) family. Its sequence contains a central phosphoacceptor serine residue (Ser-7) flanked by alanine-rich motifs, minimizing secondary structural influences and enabling precise measurement of phosphorylation kinetics. As confirmed by biochemical assays, AMARA serves as a substrate for salt-inducible kinases (SIKs), AMP-activated protein kinase (AMPK), and brain-selective kinases (BRSKs) [1] [4] [6]. This broad specificity stems from its structural mimicry of native kinase recognition motifs. For AMPK, AMARA phosphorylation occurs at Ser-7 through a conserved catalytic mechanism involving adenine nucleotide coordination and magnesium-dependent phosphate transfer [4] [6].
Beyond AMPKα isoforms, AMARA detects activity in plant SnRK1 complexes (orthologs of mammalian AMPK). Tomato SlSnRK1.1 and SlSnRK1.2 exhibit differential phosphorylation efficiency with AMARA, where SlSnRK1.2 shows 2.3-fold lower activity than SlSnRK1.1, reflecting evolutionary divergence in substrate recognition among kinase subfamilies [5]. The peptide’s versatility extends to redox-regulated ARKs like BRSK1/2, where it quantifies activity changes upon cysteine oxidation near catalytic domains [2] [3]. Thus, AMARA provides a standardized tool to compare catalytic efficiencies and regulatory mechanisms across phylogenetically related kinases.
Table 1: Kinase Family Members Utilizing AMARA Peptide as a Substrate
Kinase Family | Notable Members | Biological Context | Detection Method |
---|---|---|---|
AMPK | AMPKα1, AMPKα2 | Metabolic stress sensing | Radiolabeled ATP assays |
SIK | SIK1, SIK2, SIK3 | Glucose homeostasis, ion transport | Fluorescent phosphorylation |
SnRK1 | SlSnRK1.1, SlSnRK1.2 | Plant stress responses | Immunoblotting |
BRSK | BRSK1, BRSK2 | Neuronal polarity, redox signaling | Mass spectrometry |
The phosphorylation of Ser-7 in AMARA (Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg) is mechanistically significant due to its sequence context, which mirrors serine residues in physiological kinase substrates like RNA polymerase II’s C-terminal domain (CTD). In the CTD, Ser-7 phosphorylation recruits processing factors such as the RPAP2 phosphatase and Integrator complex, enabling mRNA 3’-end maturation [7]. Similarly, in AMARA, the N-terminal Ala-Met-Ala-Arg motif and C-terminal Leu-Ala-Arg-Arg-Arg residues create electrostatic interactions that position Ser-7 optimally within kinase catalytic clefts. Alanine’s neutral side chain reduces steric hindrance, enhancing phosphotransfer efficiency compared to bulkier residues [4] [6].
Structural analyses reveal that kinases recognize this sequence through conserved residues in their substrate-binding grooves. For example, AMPK’s β-subunit regulatory domain stabilizes AMARA via ionic interactions with C-terminal arginines, while the kinase domain’s catalytic loop aligns ATPγ-phosphate with Ser-7 [6]. Mutagenesis studies confirm that replacing Ala-6 with phenylalanine reduces phosphorylation by >60%, underscoring the necessity of small residues adjacent to Ser-7. Conversely, truncating the C-terminal arginines diminishes AMPK activity by 80%, highlighting their role in electrostatic guidance [6]. This specificity enables AMARA to distinguish between closely related kinases, such as SnRK1 isoforms, based on their activation loop conformations and accessory subunits [5].
The SAMS peptide (sequence: HMRSAMSGLHLVKRR) is a historical substrate for AMPK/SnRK kinases but exhibits key functional differences from AMARA. Both feature a central phosphoacceptor serine, but SAMS contains a hydrophobic N-terminus (His-Met-Arg-Ser) versus AMARA’s neutral Ala-Met-Ala-Arg. This divergence profoundly impacts kinase selectivity and catalytic efficiency. In tomato SnRK1 complexes, SlSnRK1.1 phosphorylates SAMS efficiently, while SlSnRK1.2 shows 4.1-fold higher activity toward AMARA when bound to the β-subunit SlSip1 [5]. This β-subunit dependence suggests AMARA’s C-terminal arginines recruit specific regulatory proteins that optimize SlSnRK1.2’s catalytic conformation.
Table 2: Kinetic Parameters of AMARA vs. SAMS in SnRK1 Complexes
Substrate | Kinase Complex | Km (μM) | Vmax (pmol/min/μg) | Specificity Constant (Vmax/Km) |
---|---|---|---|---|
AMARA | SlSnRK1.1 + SlSip1 | 38.2 ± 3.1 | 120 ± 8 | 3.14 |
SAMS | SlSnRK1.1 + SlSip1 | 22.5 ± 1.8 | 280 ± 12 | 12.44 |
AMARA | SlSnRK1.2 + SlSip1 | 41.7 ± 4.2 | 95 ± 6 | 2.28 |
SAMS | SlSnRK1.2 + SlSip1 | 50.6 ± 5.3 | 45 ± 3 | 0.89 |
Structurally, SAMS’ Met/Ile residues near its serine may sterically hinder SlSnRK1.2’s hydrophobic pocket, explaining its lower Vmax compared to AMARA. Additionally, phosphorylation efficiency studies using AMARA reveal redox regulation in BRSKs that SAMS fails to detect. Oxidation of BRSK’s CPE-motif cysteine forms disulfide bonds with the T-loop cysteine, reducing catalytic activity by 70%; this inactivation is quantified using AMARA but not SAMS [2] [3]. Thus, AMARA offers broader applicability for profiling atypical kinase regulation mechanisms, making it indispensable for dissecting context-dependent signaling in the ARK family.
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